![molecular formula C10H16ClNO B3057819 N,N-Dimethyl-2-phenoxyethanamine hydrochloride CAS No. 85384-07-2](/img/structure/B3057819.png)
N,N-Dimethyl-2-phenoxyethanamine hydrochloride
Overview
Description
N,N-Dimethyl-2-phenoxyethanamine hydrochloride, also known as Phenoxyethanolamine, is a chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in water and ethanol. The compound has been found to have various applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenoxyethanamine hydrochloride is not fully understood. However, it is believed to act as a neurotransmitter in the central nervous system. The compound has been found to bind to specific receptors in the brain, which can lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
N,N-Dimethyl-2-phenoxyethanamine hydrochloride has been found to have various biochemical and physiological effects. The compound has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an effect on the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-Dimethyl-2-phenoxyethanamine hydrochloride in lab experiments is its relatively simple synthesis method. The compound is also readily available and can be purchased from various chemical suppliers. However, one limitation of using the compound is its potential toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Future Directions
There are various future directions for the use of N,N-Dimethyl-2-phenoxyethanamine hydrochloride in scientific research. One potential direction is the study of the compound's effect on the regulation of various physiological processes. Another potential direction is the use of the compound in the development of new drugs for the treatment of various diseases.
In conclusion, N,N-Dimethyl-2-phenoxyethanamine hydrochloride is a useful compound that has various applications in scientific research. Its simple synthesis method and availability make it a popular reagent in the field of biochemistry and physiology. Further research into the compound's mechanism of action and its effects on physiological processes may lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
N,N-Dimethyl-2-phenoxyethanamine hydrochloride has been used in various scientific research applications. It has been found to be a useful reagent in the synthesis of various organic compounds. The compound has also been used in the study of the biochemical and physiological effects of drugs.
properties
IUPAC Name |
N,N-dimethyl-2-phenoxyethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)8-9-12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZROFYEIAZOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512012 | |
Record name | N,N-Dimethyl-2-phenoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-phenoxyethanamine hydrochloride | |
CAS RN |
85384-07-2 | |
Record name | Ethanamine, N,N-dimethyl-2-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85384-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-phenoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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